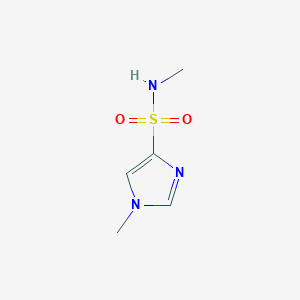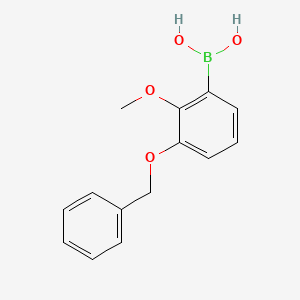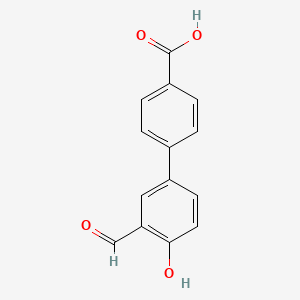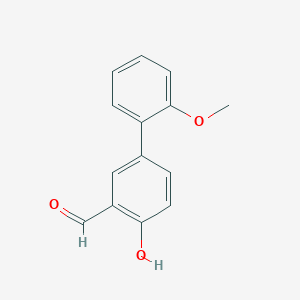
(2,4)-Dihydroxy-5-(3-methylphenyl)pyrimidine, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4)-Dihydroxy-5-(3-methylphenyl)pyrimidine, 95% (hereafter referred to as 2,4-DHMP) is a compound derived from the pyrimidine family, widely used in scientific research for its diverse biochemical and physiological effects. 2,4-DHMP is a potent inhibitor of several enzymes, such as the cyclooxygenase-2 (COX-2) enzyme, and is also known to possess antifungal and anti-inflammatory properties.
科学研究应用
2,4-DHMP has a variety of scientific research applications due to its potent inhibitory effects on several enzymes, such as the (2,4)-Dihydroxy-5-(3-methylphenyl)pyrimidine, 95% enzyme. It has been used in studies of inflammation, cancer, and other diseases, as well as in studies of drug metabolism and toxicity. It has also been used in studies of the effects of environmental pollutants on human health, and in studies of the biochemical and physiological effects of various compounds.
作用机制
2,4-DHMP is a potent inhibitor of the (2,4)-Dihydroxy-5-(3-methylphenyl)pyrimidine, 95% enzyme, which is involved in the production of prostaglandins, a type of hormone-like molecule that plays a role in inflammation and other physiological processes. 2,4-DHMP inhibits the activity of the (2,4)-Dihydroxy-5-(3-methylphenyl)pyrimidine, 95% enzyme by binding to it and preventing it from catalyzing the production of prostaglandins. This inhibition of the (2,4)-Dihydroxy-5-(3-methylphenyl)pyrimidine, 95% enzyme leads to a decrease in inflammation and other physiological processes.
Biochemical and Physiological Effects
2,4-DHMP has been shown to have a variety of biochemical and physiological effects. It has been shown to possess antifungal and anti-inflammatory properties, and to inhibit the activity of several enzymes, including the (2,4)-Dihydroxy-5-(3-methylphenyl)pyrimidine, 95% enzyme. It has also been shown to have an effect on the production of prostaglandins, which are involved in inflammation and other physiological processes. In addition, it has been shown to have an effect on cell growth and differentiation, and to possess antioxidant properties.
实验室实验的优点和局限性
2,4-DHMP has several advantages and limitations for use in laboratory experiments. One advantage is that it is a relatively inexpensive compound, and it is also easy to synthesize. Additionally, it is a potent inhibitor of the (2,4)-Dihydroxy-5-(3-methylphenyl)pyrimidine, 95% enzyme, which makes it a useful tool for studying the effects of inflammation. However, it is also a relatively toxic compound, and it has a relatively short shelf life, which can limit its use in long-term experiments.
未来方向
There are a number of potential future directions for 2,4-DHMP research. One potential direction is to further investigate its antifungal and anti-inflammatory properties, as well as its effects on cell growth and differentiation. Additionally, further research could be conducted on its effects on the production of prostaglandins, and its potential as an antioxidant. Another potential direction is to investigate its potential use as a therapeutic agent, as well as its potential interactions with other drugs. Additionally, further research could be conducted on its potential toxicity and its potential environmental impacts. Finally, further research could be conducted on its potential applications in other areas, such as food and beverage production and drug discovery.
合成方法
2,4-DHMP is synthesized via a multi-step process that involves the reaction of 3-methylphenyl pyrimidine with an anhydride, followed by a series of hydrolysis, oxidation, and condensation reactions. The anhydride used in the reaction is typically either acetic anhydride or propanoic anhydride, and the hydrolysis is typically performed with aqueous sodium hydroxide. The oxidation reaction is then conducted with an oxidizing agent such as sodium hypochlorite, and the condensation reaction is performed with a base such as potassium carbonate. The final product is a white crystalline solid with a purity of 95%.
属性
IUPAC Name |
5-(3-methylphenyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-7-3-2-4-8(5-7)9-6-12-11(15)13-10(9)14/h2-6H,1H3,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHPHDVVGFAVDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![1-[3-(4-Methylphenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6326521.png)

